molecular formula C18H19ClN4S B7832159 4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7832159
M. Wt: 358.9 g/mol
InChI Key: BRDKHHUTHUVYHW-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylpiperidinyl group, a methylthio group, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4S/c1-12-7-9-23(10-8-12)17-15(11-20)16(21-18(22-17)24-2)13-3-5-14(19)6-4-13/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKHHUTHUVYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using a piperidine derivative.

    Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carbonitrile Group: The carbonitrile group can be formed through a cyanation reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups like carbonitriles to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

    4-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-methanol: Similar structure with a methanol group instead of a carbonitrile group.

    4-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-amine: Similar structure with an amine group instead of a carbonitrile group.

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, can influence its reactivity and interactions with biological targets.

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